

sitravatinib diarrhea fatigue nausea management

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Compound Focus: Sitravatinib

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Frequently Asked Questions (FAQs)

- **What is the typical incidence of common side effects with sitravatinib?** Across clinical trials, the most frequent all-cause treatment-emergent adverse events were **diarrhea (61.1%-72.9%)**, **fatigue (50.4%-54.2%)**, and **hypertension (46.9%-52.1%)** [1] [2]. Nausea was also reported, with one study noting an incidence of 31% [3].
- **Were these side effects manageable in clinical trials?** Yes. Multiple studies describe the safety profile of **sitravatinib** as **manageable** or **acceptable** [1] [2]. Management strategies typically involved proactive monitoring, dose interruptions, and dose reductions.
- **What are the recommended dose levels and adjustments for side effects?** The maximum-tolerated dose was established as **150 mg once daily** [1] [2]. However, based on cumulative safety data, the starting dose in later parts of the studies was often reduced to **120 mg daily** [1] [2]. For adverse events, the protocol typically allowed for **dose interruptions and reductions** [1] [4]. In one trial, 50% of patients required a **sitravatinib** dose reduction [4].

Quantitative Data on Adverse Events

The following tables consolidate key quantitative findings from multiple studies to aid your risk-benefit assessments.

Table 1: Incidence of Common Adverse Events Across Trials

Adverse Event	Incidence in Phase 1/1b Study (n=48) [1]	Incidence in Basket Study (n=113) [2]	Incidence in Liposarcoma Study (n=29) [3]
Diarrhea	72.9%	61.1%	59%
Fatigue	54.2%	50.4%	Information Missing
Hypertension	52.1%	46.9%	52%
Nausea	Information Missing	Information Missing	31%
Mucositis	Information Missing	Information Missing	31%
Hoarseness	Information Missing	Information Missing	41%

Table 2: Dose Modification and Serious Events

Study Description	Dose Interruptions	Dose Reductions	Most Frequent Serious Treatment-Related AE
Phase 2 SNAPI Trial (n=14) in ccRCC [4]	64.3% of patients	50% of patients	Diarrhea and vomiting (6.3% each in another study [1])
Phase 2 Trial in Liposarcoma (n=29) [3]	Information Missing	Information Missing	Information Missing

Detailed Management Protocols from Clinical Trials

Here are the specific methodologies employed in clinical trials for monitoring and managing these adverse events.

1. Safety and Toxicity Monitoring Protocol

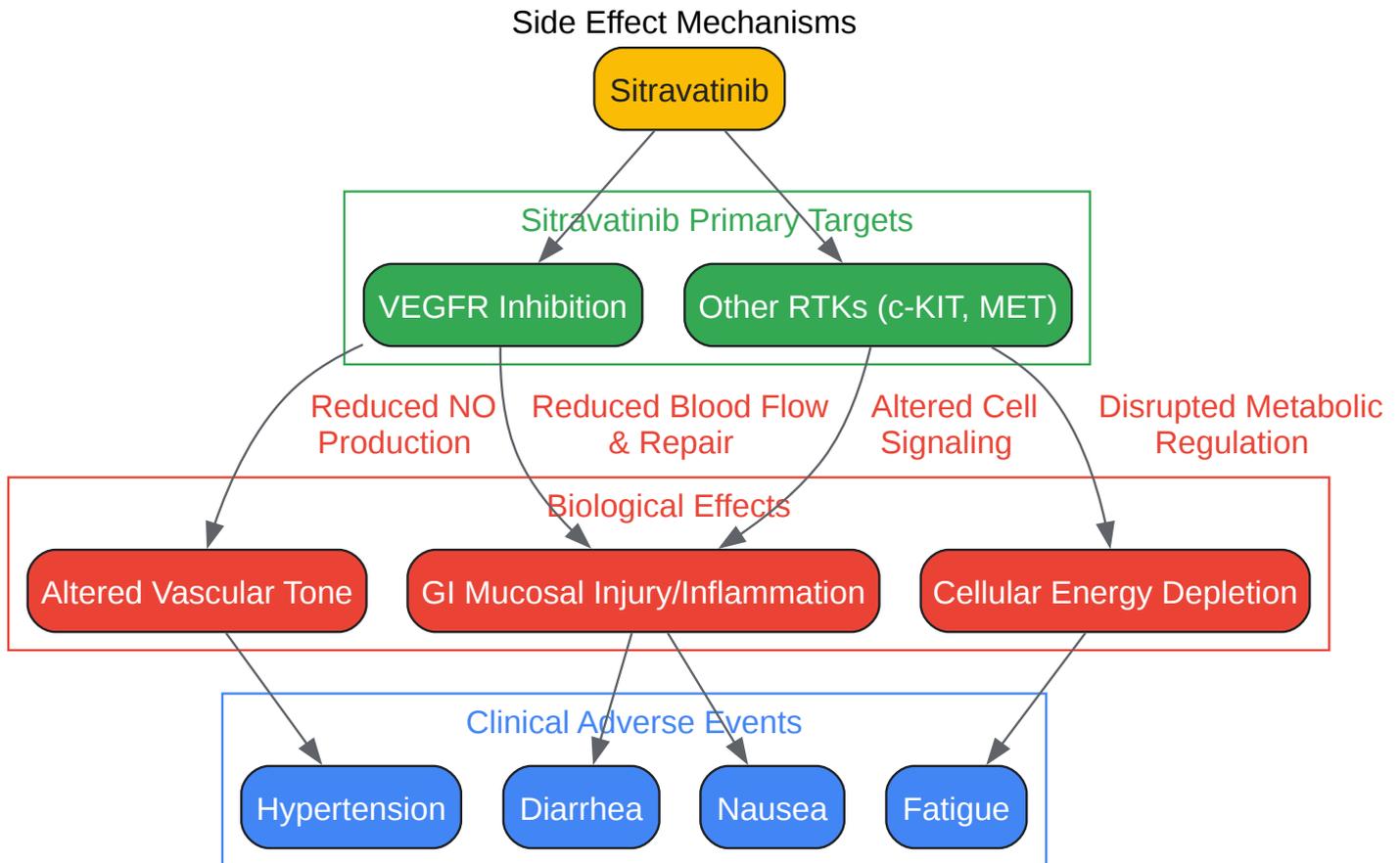
- **Purpose:** To systematically identify, grade, and manage treatment-emergent adverse events (TEAEs) during **sitravatinib** therapy.
- **Methodology:**
 - **Assessment Schedule:** Physical examinations, vital sign measurements (including frequent blood pressure monitoring for hypertension), electrocardiograms, and clinical laboratory evaluations were conducted regularly throughout the trials [1] [5].
 - **Grading Criteria:** The severity of all AEs was graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03** [1].
 - **Causality Assessment:** Study investigators classified each TEAE as 'related' or 'unrelated' to the study medication. Any unassigned TEAEs were conservatively considered 'related' [1].
 - **Serious AE (SAE) Classification:** AEs were classified as serious if they were life-threatening, resulted in death, required or prolonged hospitalization, resulted in persistent disability, or were deemed medically significant [1].

2. Dose Modification Protocol

- **Purpose:** To provide a structured framework for managing adverse events while attempting to maintain patients on therapy.
- **Methodology:**
 - **Dose Interruption:** **Sitravatinib** treatment was interrupted for AEs assessed as related to the drug until the event resolved to a predefined grade (often Grade 1 or baseline) [1] [5].
 - **Dose Reduction:** Following an interruption, **sitravatinib** could be restarted at a reduced dose if medically appropriate. For example, doses were reduced from 150 mg to 120 mg, or from 120 mg to 80 mg, based on the severity and recurrence of the toxicity [1] [4] [5].
 - **Treatment Discontinuation:** Study treatment was permanently discontinued for unacceptable toxicity that did not resolve with dose interruption or reduction, or at the investigator's discretion [1] [6].

Proposed Signaling Pathways for Side Effects

The diagram below illustrates the hypothesized mechanisms through which **sitravatinib**'s primary molecular actions lead to the observed clinical side effects.



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Key Takeaways for Drug Development Professionals

- **Proactive Management is Feasible:** Clinical data demonstrates that side effects like diarrhea, fatigue, and nausea can be managed effectively with vigilant monitoring and predefined dose modification protocols, allowing for continued treatment [1] [2].
- **Dose Flexibility is Crucial:** Establishing a range of tolerable doses (e.g., 80 mg to 150 mg) is critical for managing individual patient variability and toxicity [1] [5].
- **Hypertension is a Key Monitoring Parameter:** As a mechanism-based toxicity linked to VEGFR inhibition, robust monitoring and early intervention for hypertension are essential components of any **sitravatinib**-containing trial protocol [1] [5].

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To cite this document: Smolecule. [sitravatinib diarrhea fatigue nausea management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543264#sitravatinib-diarrhea-fatigue-nausea-management>]

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